2-chloro-6-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide

描述

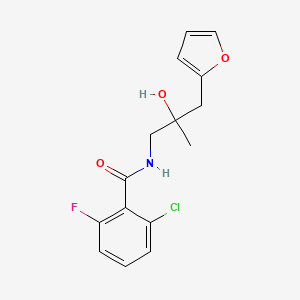

2-Chloro-6-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a substituted benzamide derivative characterized by:

- Benzamide core: A benzene ring with a carboxamide group (-CONH-) at position 1.

- Halogen substituents: Chloro (-Cl) at position 2 and fluoro (-F) at position 6 on the benzene ring.

- Side chain: A 3-(furan-2-yl)-2-hydroxy-2-methylpropyl group attached to the amide nitrogen.

属性

IUPAC Name |

2-chloro-6-fluoro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFNO3/c1-15(20,8-10-4-3-7-21-10)9-18-14(19)13-11(16)5-2-6-12(13)17/h2-7,20H,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBJEMGRWDBOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-chloro-6-fluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chloro and fluoro substituent, alongside a furan ring and a hydroxymethylpropyl side chain. This unique structure may contribute to its biological effects.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in disease progression.

- Antitumor Activity : Similar benzamide derivatives have shown significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Biological Activity Data

A summary of biological activity data related to this compound is presented below:

| Activity Type | IC50 (μM) | Comments |

|---|---|---|

| Antitumor | TBD | Efficacy against solid tumors needs further investigation. |

| Enzyme Inhibition | TBD | Potential inhibition of HDACs similar to other benzamide derivatives. |

| Cytotoxicity | TBD | Preliminary studies required to assess cytotoxic effects on normal cells. |

Case Studies and Research Findings

- Antitumor Studies : In studies involving similar compounds, such as N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), significant antitumor activity was observed with an IC50 value of 1.30 μM against HepG2 cells . This suggests that this compound may also possess similar properties.

- In Vitro Assays : A recent study highlighted the potential for compounds with furan rings to act as inhibitors against SARS-CoV-2 main protease, with IC50 values around 1.55 μM . This indicates a promising avenue for further exploration regarding antiviral properties.

- Enzymatic Inhibition : The compound’s structural similarity to known HDAC inhibitors suggests it may exhibit selective inhibition of histone deacetylases, which are crucial for regulating gene expression in cancer .

相似化合物的比较

4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]Oxy]Benzamide ()

- Structural similarities :

- Benzamide backbone with chloro/fluoro substituents on the aromatic ring.

- Halogenation at positions 2, 5, and 6 (vs. 2 and 6 in the target compound).

- Key differences :

- Additional bromo (-Br) and trifluoropropoxy (-OCH(CF₃)₂) groups.

- Higher molecular weight (due to bromine and trifluoromethyl groups).

N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide (Cyprofuram) ()

- Structural similarities :

- Amide linkage and furan-derived substituents.

- Key differences :

- Cyclopropane carboxamide core (vs. benzamide).

- Tetrahydrofuran ring (vs. aromatic furan in the target compound).

- Functional implications :

Furan-Containing Agrochemicals

N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide (Flutolanil) ()

- Structural similarities :

- Benzamide scaffold with substituted aromatic rings.

- Key differences :

- Trifluoromethyl (-CF₃) group at position 2 (vs. chloro/fluoro in the target compound).

- Isopropoxy side chain (vs. furan-hydroxyalkyl chain).

- Functional implications :

Heterocyclic Amide Derivatives

Naphtho[2,1-b]Furan-Based Pyrazole Derivatives ()

- Structural similarities :

- Furan or naphthofuran moieties integrated into amide-like frameworks.

- Key differences: Naphthofuran systems (larger aromatic systems) vs. simple furan in the target compound. Pyrazole or pyranone cores (vs. benzamide).

- Synthetic relevance :

Comparative Analysis Table

Key Research Findings

Halogenation Patterns : Chloro/fluoro substituents at positions 2 and 6 (as in the target compound) are common in agrochemicals and pharmaceuticals for enhancing stability and target binding .

Furan Moieties : Aromatic furan groups (e.g., in the target compound) may improve lipid solubility compared to saturated furan derivatives like cyprofuram .

Synthetic Flexibility : and highlight the use of amide coupling and heterocyclic functionalization, which are applicable to the synthesis of the target compound .

Limitations and Contradictions

- Biological Data: No direct activity data for the target compound are available in the evidence. Comparisons are extrapolated from structurally related agrochemicals.

- Structural Diversity : Compounds like naphthofuran derivatives () have larger aromatic systems, which may confer distinct physicochemical properties compared to the simpler furan in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。